N-(2-Methoxyethyl)piperidin-4-amine
Description
Contextualization within Amine and Piperidine (B6355638) Chemical Classes
N-(2-Methoxyethyl)piperidin-4-amine belongs to two primary chemical classes: amines and piperidines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Specifically, this compound possesses a primary amine (-NH2) attached to the piperidine ring and a tertiary amine within the ring structure.
The piperidine moiety is a saturated heterocyclic amine that is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. wikipedia.orgijnrd.org The piperidine ring's conformational flexibility, preferring a chair conformation, and its ability to be functionalized at various positions make it a privileged scaffold in medicinal chemistry. wikipedia.org The presence of both a primary and a tertiary amine, along with an ether linkage, imparts a unique combination of chemical properties to this compound, influencing its reactivity, solubility, and biological activity. solubilityofthings.com
Significance as a Synthetic Building Block in Organic Chemistry
The structural features of this compound make it a valuable building block in organic synthesis. The primary amine group is a versatile functional handle that can participate in a wide range of chemical transformations. These include, but are not limited to, acylation, alkylation, arylation, and reductive amination reactions to form more complex molecules.
The tertiary amine within the piperidine ring can act as a base or a nucleophile. The presence of the methoxyethyl group can influence the steric and electronic environment of the piperidine nitrogen, potentially modulating its reactivity and the stereochemical outcome of reactions. The ability to introduce diverse substituents onto the primary amine allows for the systematic modification of the compound's properties, making it a key intermediate in the construction of combinatorial libraries for high-throughput screening.
Role as a Pharmaceutical Intermediate and Scaffold Precursor in Medicinal Chemistry Research
In the realm of medicinal chemistry, the piperidine scaffold is a well-established component of numerous clinically successful drugs. ijnrd.org Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and anti-cancer effects. ijnrd.orgfiveable.me
This compound serves as a crucial intermediate in the synthesis of novel drug candidates. The primary amine at the 4-position allows for the introduction of various pharmacophores, which are the specific moieties responsible for a drug's biological activity. The N-(2-methoxyethyl) group can be significant for modulating the pharmacokinetic properties of a potential drug molecule, such as its solubility, lipophilicity, and metabolic stability. The incorporation of this group can enhance a compound's ability to cross biological membranes and may influence its binding affinity to target proteins. Therefore, this compound is a valuable precursor for creating diverse libraries of piperidine-based compounds for drug discovery research.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 854398-77-9 |
| Purity | 98% |
| Storage Temperature | 2-8°C |
Data sourced from Chiralen chiralen.com
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(2-methoxyethyl)piperidin-4-amine |
InChI |
InChI=1S/C8H18N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
NTBNMXKRPHYWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Methoxyethyl Piperidin 4 Amine and Its Derivatives
Retrosynthetic Analysis of N-(2-Methoxyethyl)piperidin-4-amine
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnection points that suggest potential synthetic pathways. youtube.com The primary disconnections involve the C-N bonds of the piperidine (B6355638) ring and the bond connecting the methoxyethyl group to the exocyclic amine.
Primary Disconnections:
C4-N Bond (Amine): Disconnecting the exocyclic amine at the C4 position leads to a 4-halopiperidine or a piperidin-4-one precursor and 2-methoxyethylamine (B85606). This suggests a synthesis based on nucleophilic substitution or reductive amination.
N1-C2/N1-C6 Bonds (Piperidine Ring): Breaking the piperidine ring itself points towards cyclization strategies. This could involve starting from a linear precursor containing both the nitrogen atom and the necessary carbon chain, which can be induced to cyclize.
N-Methoxyethyl Bond: Disconnection of the bond between the piperidine nitrogen and the methoxyethyl group suggests a two-step process where the piperidine-4-amine core is first synthesized and then N-alkylated with a suitable 2-methoxyethylating agent.
This analysis provides a logical framework for exploring various synthetic routes, which will be discussed in the subsequent sections.
Classical Synthetic Routes to this compound
Traditional methods for synthesizing piperidine derivatives like this compound have relied on well-established reactions. nih.govdtic.mil
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. youtube.comorganic-chemistry.orglibretexts.orglibretexts.org In the context of synthesizing the target molecule, this strategy typically involves the reaction of a piperidin-4-one derivative with 2-methoxyethylamine in the presence of a reducing agent.
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orglibretexts.orgorganic-chemistry.org The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like sodium triacetoxyborohydride often being preferred to avoid the reduction of the starting ketone. organic-chemistry.orgresearchgate.net
A typical reaction scheme would be: N-protected-piperidin-4-one + 2-methoxyethylamine → this compound
Nucleophilic Substitution Approaches
Nucleophilic substitution offers another classical route to this compound. This approach generally involves the reaction of a piperidine derivative bearing a suitable leaving group at the 4-position with 2-methoxyethylamine, which acts as the nucleophile. nih.govwhiterose.ac.uk
The leaving group is typically a halide (e.g., chloro, bromo) or a sulfonate ester (e.g., tosylate, mesylate). The reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.
A general representation of this approach is: 4-Halo-N-protected-piperidine + 2-methoxyethylamine → N-(2-Methoxyethyl)-N-protected-piperidin-4-amine
The efficiency of this reaction depends on the nature of the leaving group, the solvent, the reaction temperature, and the presence of any catalysts.
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring itself is a fundamental step in many syntheses. nih.govorganic-chemistry.org Intramolecular cyclization reactions are a key strategy for constructing this heterocyclic core. nih.gov These reactions typically start with an acyclic precursor that contains all the necessary atoms to form the ring.
Several methods can be employed for the cyclization step, including:
Intramolecular Reductive Amination: An amino group at one end of a linear molecule can react with a carbonyl group at the other end to form a cyclic imine, which is then reduced to the piperidine.
Intramolecular Nucleophilic Substitution: A terminal amine can displace a leaving group on the same molecule to form the C-N bond and close the ring.
Diels-Alder Reaction: A [4+2] cycloaddition reaction between a diene and an imine can be a powerful tool for constructing the piperidine ring with good stereocontrol. dtic.mil
These cyclization strategies often provide access to highly substituted piperidines and can be adapted for the synthesis of precursors to this compound. ajchem-a.com
Modern and Green Chemistry Approaches for Synthesis
In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. researchgate.netnih.govunibo.it
Catalytic Methods in Piperidine Synthesis
The use of metal and organocatalysts has revolutionized the synthesis of piperidines, offering milder reaction conditions, higher yields, and improved selectivity. ajchem-a.comsemanticscholar.org
Transition Metal Catalysis: Catalysts based on palladium, rhodium, iridium, gold, and copper have been successfully employed in various reactions for piperidine synthesis. ajchem-a.comnih.govorganic-chemistry.org These include C-N bond forming cross-coupling reactions, such as the Buchwald-Hartwig amination, and catalytic hydrogenation of pyridine (B92270) precursors. mdpi.com For instance, a palladium-catalyzed reaction can be used to couple an amine with a suitable piperidine precursor. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful green alternative to metal-based catalysts. rsc.org Organocatalysts can be used to promote reactions such as Mannich reactions and Michael additions, which can be key steps in the construction of the piperidine ring. rsc.org
These catalytic methods often lead to more atom-economical processes and reduce the generation of hazardous waste.
A notable green chemistry approach involves the synthesis of N-substituted piperidones, which are key precursors to piperidines, in a more environmentally friendly manner. researchgate.netnih.gov This can involve using water as a solvent and employing catalytic systems that can be recycled and reused. rsc.org
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The application of flow electrosynthesis has been demonstrated as a powerful tool for the synthesis of piperidine derivatives. nih.govresearchgate.net A notable example is the efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.gov This process yields a key 2-methoxylated piperidine intermediate, which serves as a stable precursor to a reactive N-formyliminium ion. nih.govresearchgate.net The generation of this iminium ion in situ allows for the introduction of various carbon-based nucleophiles at the C-2 position of the piperidine ring. nih.gov
This electrochemical method is highly efficient; a 0.2 M solution of N-formylpiperidine in methanol (B129727) can be electrolyzed at a flow rate of 8.0 mL/min to produce the methoxylated product in 82% isolated yield, generating 23 grams of the intermediate in just over two hours. nih.govresearchgate.net The scalability and on-demand production capabilities of this flow system highlight its potential for the industrial synthesis of functionalized piperidines, a strategy that could be adapted for the large-scale production of precursors to this compound or its C-2 functionalized derivatives. nih.gov
| Parameter | Value | Reference |
| Reactant | N-formylpiperidine (0.2 M in MeOH) | nih.gov, researchgate.net |
| Electrolyte | Et₄NBF₄ (0.05 M) | nih.gov |
| Cell Type | Undivided microfluidic electrolysis cell | nih.gov |
| Flow Rate | 8.0 mL/min | nih.gov |
| Current | 6.0 A | nih.gov |
| Product | 2-Methoxy-N-formylpiperidine | nih.gov |
| Isolated Yield | 82% | nih.gov, researchgate.net |
Stereoselective Synthesis of Chiral Analogues of this compound
The development of methods to synthesize enantiomerically enriched piperidines is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Chiral analogues of this compound, where stereocenters are introduced on the piperidine ring, can be accessed through asymmetric catalysis or by employing chiral auxiliaries.
Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several powerful catalytic asymmetric methods have been developed for piperidine synthesis.
Rhodium-Catalyzed Reactions : A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-derived substrates has been shown to produce 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cnnih.gov Subsequent reduction provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov Another approach involves the rhodium-catalyzed C-H functionalization of N-substituted piperidines using donor/acceptor carbenes, where the catalyst and the nitrogen protecting group cooperatively control the site-selectivity (C2, C3, or C4) and stereoselectivity of the transformation. nih.gov
Phosphine-Catalyzed Annulation : The first highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a diverse array of functionalized piperidine derivatives with very good stereoselectivity. acs.org
Copper-Catalyzed C-H Cyanation : An innovative strategy for synthesizing chiral piperidines involves the enantioselective δ C-H cyanation of acyclic amines. nih.gov This reaction is enabled by a chiral copper catalyst that facilitates a radical relay mechanism, transforming simple linear amines into enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov
| Catalytic System | Reaction Type | Position Functionalized | Key Feature | Reference |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | C3 | Access to enantioenriched 3-arylpiperidines from pyridines. | snnu.edu.cn, nih.gov |
| Chiral Phosphepine | [4+2] Annulation | Multiple | Forms the piperidine ring with high stereocontrol. | acs.org |
| Chiral Copper Catalyst | Radical C-H Cyanation | C2/C6 (relative) | Forms chiral piperidines from acyclic amine precursors. | nih.gov |
| Rhodium / Chiral Carboxylate | C-H Insertion | C2, C4 | Site-selective functionalization of a pre-existing piperidine ring. | nih.gov |
The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Carbohydrate-Based Auxiliaries : D-arabinopyranosylamine has been successfully employed as a chiral auxiliary for the stereoselective synthesis of 2-substituted dehydropiperidinones via a domino Mannich–Michael reaction. cdnsciencepub.com These intermediates can be further transformed into a variety of disubstituted chiral piperidine derivatives. cdnsciencepub.com The steric and electronic properties of such sugar-based auxiliaries allow for excellent diastereofacial control in additions to imines derived from them. researchgate.net
Phenylglycinol-Derived Lactams : Chiral oxazolopiperidone lactams, derived from phenylglycinol, are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to a wide range of enantiopure polysubstituted piperidines. researchgate.net
Sulfinyl Imines : The reaction of N-(tert-butylsulfinyl)-bromoimine, a chiral imine derivative, with Grignard reagents in a continuous flow system allows for the rapid and diastereoselective synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org
| Chiral Auxiliary Type | Intermediate Formed | Key Reaction | Reference |
| D-Arabinopyranosylamine | N-Arabinosyl dehydropiperidinones | Domino Mannich–Michael | cdnsciencepub.com, researchgate.net |
| Phenylglycinol | Oxazolopiperidone lactams | Cyclocondensation | researchgate.net |
| tert-Butylsulfinamide | N-tert-Butylsulfinyl imines | Grignard Addition | organic-chemistry.org |
Synthesis of Structurally Related this compound Derivatives
The synthesis of derivatives of this compound can be achieved by modifying the substituent on the piperidine nitrogen or by functionalizing the carbon framework of the piperidine ring itself.
The synthesis of the title compound itself typically involves the formation of the N-C bond between the piperidine nitrogen and the 2-methoxyethyl group. This is a specific example of N-alkylation, a fundamental transformation in amine chemistry. Starting with a piperidin-4-amine core (or a protected version), various groups can be introduced onto the nitrogen. Common methods include nucleophilic substitution with alkyl halides or reductive amination with aldehydes.
Research has demonstrated the synthesis of N-substituted piperidines via alkylation with various electrophiles. researchgate.net For example, two-carbon extensions have been achieved using reagents like bromoacetonitrile (B46782) and 2-iodoethanol, the latter being a close structural analog to an activated 2-methoxyethanol (B45455) derivative. researchgate.net Aza-Michael reactions with electrophiles like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can also be used to introduce functionalized side chains onto the piperidine nitrogen. researchgate.netnih.gov A general and green approach involves the direct alkylation of 4-piperidone (B1582916) (or its protected ketal form) followed by reductive amination to install the 4-amino group. designer-drug.com
| Starting Material | Reagent | Reaction Type | Product Type | Reference |
| Piperidin-4-amine derivative | 2-Iodoethanol | Nucleophilic Substitution | N-(2-hydroxyethyl)piperidine | researchgate.net |
| Piperidin-4-amine derivative | Acrylonitrile | Aza-Michael Addition | N-(2-cyanoethyl)piperidine | researchgate.net |
| 4-Piperidone | Picolyl chloride / Base | N-Alkylation | N-Picolyl-4-piperidone | designer-drug.com |
| Piperidine derivative | Ethyl acrylate | Aza-Michael Addition | N-Propanoate ester derivative | nih.gov |
Introducing substituents directly onto the carbon atoms of the piperidine ring allows for the creation of a diverse library of analogs. Both classical and modern methods are available for this purpose.
A powerful modern strategy is the direct, site-selective C-H functionalization of the piperidine ring. By selecting the appropriate N-protecting group and rhodium catalyst, it is possible to direct the insertion of a carbene into the C-H bonds at the C2 or C4 positions with high regioselectivity and stereoselectivity. nih.gov The C3 position can be accessed indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.gov
More traditional approaches often begin with a functionalized piperidine, such as a protected piperidin-4-one. Oxidation of N-protected piperidin-4-ones can generate α,β-unsaturated ketone (enone) intermediates. nih.gov These enones are valuable platforms for further functionalization; for example, conjugate addition of nucleophiles can be used to introduce substituents at the C3-position. nih.gov
| Method | Position Functionalized | Key Intermediate/Reagent | Key Feature | Reference |
| Rhodium-Catalyzed C-H Insertion | C2 or C4 | Rh₂(carboxylate)₄ catalyst, Aryldiazoacetate | Direct, site-selective functionalization controlled by catalyst and N-protecting group. | nih.gov |
| Conjugate Addition | C3 | α,β-Unsaturated piperidinone | Classical approach to introduce nucleophiles β to the carbonyl group. | nih.gov |
| Electrochemical Flow Synthesis | C2 | N-Formyliminium ion precursor | Scalable method to introduce C-nucleophiles at the C2 position. | nih.gov, researchgate.net |
| Cyclopropanation/Ring-Opening | C3 | N-Boc-tetrahydropyridine | Indirect but effective route for C3-functionalization. | nih.gov |
Derivatization of the Methoxyethyl Side Chain
The methoxyethyl side chain of this compound offers a versatile handle for structural modification, primarily through cleavage of the ether bond to reveal a primary alcohol, which can be further functionalized.
A common method for the demethylation of methoxy (B1213986) ethers is treatment with boron tribromide (BBr₃). This reaction is typically performed in an inert solvent such as dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the corresponding alcohol, N-(2-hydroxyethyl)piperidin-4-amine, after aqueous workup. While the reaction is widely used for aryl methyl ethers, it is also applicable to alkyl ethers.
Once the hydroxyl group is unmasked, it can undergo various derivatization reactions. A key transformation is O-alkylation to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain. This is typically achieved by treating the N-(2-hydroxyethyl)piperidin-4-amine with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent.
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Demethylation | BBr₃, Dichloromethane, -78 °C to rt | N-(2-Hydroxyethyl)piperidin-4-amine | Varies |
| O-Ethylation | Ethyl iodide, NaH, THF, 0 °C to rt | N-(2-Ethoxyethyl)piperidin-4-amine | 70-90 |
Preparation of this compound-Containing Heterocyclic Systems
The primary amine of this compound serves as a key nucleophile for the construction of various nitrogen-containing heterocyclic systems, such as pyrimidines and triazines.
Pyrimidine Synthesis:
Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amine. For instance, the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst can lead to the formation of a pyrimidinone ring. The reaction proceeds through initial amine addition to the ketone, followed by cyclization and dehydration.
Triazine Synthesis:
Substituted triazines are commonly prepared from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride can be sequentially displaced by nucleophiles. The reaction of this compound with cyanuric chloride, typically in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the liberated HCl, would lead to the formation of a mono- or di-substituted triazine derivative, depending on the stoichiometry. The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled synthesis.
| Reactant 1 | Reactant 2 | Heterocyclic Product | Typical Conditions |
| This compound | Ethyl acetoacetate | 2-Substituted-4-methyl-pyrimidin-6(1H)-one | Acid or base catalysis, heat |
| This compound | Cyanuric chloride | 4-Chloro-6-(N-(2-methoxyethyl)piperidin-4-ylamino)-1,3,5-triazine | DIPEA, THF, 0 °C to rt |
These synthetic strategies highlight the utility of this compound as a versatile building block for creating a diverse range of derivatives with potential applications in various fields of chemical research.
Computational and Theoretical Investigations of N 2 Methoxyethyl Piperidin 4 Amine
Molecular Modeling and Conformational Analysis of N-(2-Methoxyethyl)piperidin-4-amine
A crucial aspect of understanding the behavior of this compound at a molecular level involves a detailed analysis of its possible three-dimensional arrangements, or conformations. The flexibility of the piperidine (B6355638) ring and the N-(2-methoxyethyl) side chain allows the molecule to adopt various shapes, each with a different energy level.
The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. For N-substituted piperidines, the chair conformation is typically the most stable. The substituent on the nitrogen atom can be in either an axial or equatorial position. In the case of this compound, the bulky 2-methoxyethyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as the A-value effect.
Furthermore, the methoxyethyl side chain itself possesses rotational freedom around its single bonds (C-N, C-C, and C-O), leading to a multitude of possible conformers. Computational methods, such as molecular mechanics (using force fields like MMFF94 or AMBER) or more accurate but computationally expensive quantum mechanics methods, would be employed to systematically explore the conformational space of the molecule. The goal of such a study would be to identify the lowest energy (most stable) conformers and to understand the energy barriers between different conformations. This information is critical for understanding how the molecule might interact with biological targets.
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of this compound. These calculations can determine a wide range of molecular properties.
A key output of these calculations is the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the piperidine ring and the primary amine, as well as the oxygen atom of the methoxy (B1213986) group, are expected to be electron-rich due to the presence of lone pairs. This can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (typically colored red or yellow) indicate areas susceptible to electrophilic attack, and regions of positive potential (blue) indicate areas prone to nucleophilic attack.
Frontier molecular orbital theory (FMO) is another powerful tool derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the more accessible primary amine.
Calculated properties such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) would further quantify the molecule's reactivity.
Molecular Docking Studies with this compound Derivatives and Biological Targets (Focusing on binding modes, not biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein.
While specific studies on this compound are not available, a hypothetical docking study would first require the identification of a relevant biological target. Once a target is chosen, the three-dimensional structure of its binding pocket is defined. Then, using docking software (e.g., AutoDock, Glide, GOLD), various conformations of the this compound derivative are systematically placed within the binding site. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode.
The analysis of the predicted binding mode would focus on the specific intermolecular interactions between the ligand and the protein. These interactions typically include:
Hydrogen bonds: The primary amine and the secondary amine within the piperidine ring of this compound are potent hydrogen bond donors. The oxygen atom of the methoxy group and the nitrogen atoms can also act as hydrogen bond acceptors. These interactions with amino acid residues in the binding pocket (e.g., with aspartate, glutamate, serine, threonine) are often crucial for binding affinity.
Hydrophobic interactions: The ethyl and piperidine ring carbons can engage in hydrophobic interactions with nonpolar residues of the protein, such as leucine, isoleucine, and valine.
Ionic interactions: If the primary or secondary amine becomes protonated, it can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.
The goal of this analysis is purely to understand the geometry and the nature of the interactions that stabilize the ligand-protein complex, providing a rational basis for the design of new, potentially more potent, derivatives.
Predictive Modeling for Chemical Space Exploration of this compound Derivatives
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of a series of compounds with a specific property, such as binding affinity to a target.
To explore the chemical space of this compound derivatives, a library of virtual compounds would first be generated. This involves systematically modifying the parent structure. For instance, substituents could be added to the piperidine ring, the length of the linker between the nitrogen and the methoxy group could be varied, or the methoxy group could be replaced with other functional groups.
For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical descriptors: Related to properties like lipophilicity (logP) and polar surface area (PSA).
A QSAR model would then be built by establishing a mathematical relationship between these descriptors and a property of interest (e.g., predicted binding affinity from docking studies). This model, once validated, can be used to predict the properties of new, unsynthesized derivatives of this compound. This allows for a rapid screening of a vast chemical space, helping to prioritize which compounds should be synthesized and tested in the laboratory, thereby accelerating the discovery process.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for N-(2-Methoxyethyl)piperidin-4-amine
The development of efficient and novel synthetic strategies for constructing the piperidine (B6355638) core is a significant area of organic chemistry. ajchem-a.comajchem-a.com While established methods like reductive amination and Dieckmann condensation are widely used, researchers are increasingly focusing on greener, more efficient, and stereoselective approaches. nih.govresearchgate.netresearchgate.net
Future explorations in the synthesis of this compound and its analogs are likely to include:
Catalytic Hydrogenation: The use of novel heterogeneous catalysts, such as cobalt nanoparticles, for the acid-free hydrogenation of pyridine (B92270) precursors in environmentally benign solvents like water, presents a promising avenue. nih.gov
Radical-Mediated Cyclization: New methods involving intramolecular radical cyclization of linear amino-aldehydes or through electrolysis and copper catalysis offer alternative routes to substituted piperidines. nih.gov
Multi-component Reactions: One-pot synthesis and multi-component reactions are gaining traction for their efficiency and atom economy in constructing complex piperidine structures. ajchem-a.comajchem-a.com
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields and purity of this compound and its derivatives.
These advanced methodologies aim to not only streamline the synthesis but also to provide access to a wider range of structurally diverse analogs with potentially enhanced biological activities.
Expansion of this compound-Derived Chemical Space
The core structure of this compound serves as a versatile template for generating extensive chemical libraries for drug screening. The expansion of this chemical space through systematic derivatization is a key strategy in modern drug discovery.
Key areas for expansion include:
Substitution at the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a prime site for modification. Alkylation, acylation, and arylation can introduce a variety of functional groups, influencing the compound's physicochemical properties and biological target interactions. researchgate.net
Modification of the Methoxyethyl Side Chain: Altering the length and functionality of the 2-methoxyethyl group can impact the molecule's flexibility, polarity, and binding affinity.
Derivatization of the 4-amino Group: The primary amine at the 4-position offers a handle for a wide array of chemical transformations, including amidation, sulfonylation, and reductive amination, to explore different interaction points with biological targets. nih.gov
Introduction of Stereocenters: The development of stereoselective syntheses will allow for the preparation of enantiomerically pure isomers, which is crucial as different stereoisomers often exhibit distinct pharmacological profiles. nih.gov
A systematic exploration of these modifications can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Advanced Computational Approaches for this compound Scaffold Optimization
In recent years, computational chemistry has become an indispensable tool in drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, these approaches can accelerate the identification of promising drug candidates.
Emerging computational trends include:
Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological evaluation.
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries to identify novel hits based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, guiding the design of more potent analogs.
Machine Learning and Artificial Intelligence: AI-driven generative models are emerging as powerful tools for de novo drug design, capable of proposing novel molecular structures with desired properties based on the this compound framework. nih.gov
The integration of these computational methods will undoubtedly play a pivotal role in the efficient optimization of this important scaffold for various therapeutic targets.
This compound in Multi-Target Ligand Design
The concept of "one molecule, multiple targets," or polypharmacology, is gaining increasing interest in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold, with its inherent structural flexibility and multiple points for diversification, is well-suited for the design of multi-target ligands.
Future research in this area will likely focus on:
Scaffold Hybridization: Combining the this compound motif with other known pharmacophores can lead to hybrid molecules capable of interacting with multiple biological targets. mdpi.com
Fragment-Based Drug Discovery: Utilizing fragments derived from the this compound core to probe the binding sites of different proteins can facilitate the rational design of dual or multi-target inhibitors.
Systems Biology Approaches: Integrating genomic and proteomic data can help identify key nodes in disease pathways that can be simultaneously modulated by a single ligand derived from the this compound scaffold.
The development of such multi-target agents holds the promise of enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Development of this compound-Based Probes for Chemical Biology Research
Chemical probes are essential tools for elucidating the functions of proteins and dissecting complex biological pathways. The this compound scaffold can be adapted for the development of such probes.
Future directions in this area may include:
Affinity-Based Probes: Attaching reporter tags, such as fluorescent dyes or biotin, to this compound derivatives can enable the visualization and isolation of their protein targets.
Photoaffinity Labeling Probes: Incorporating photoreactive groups into the scaffold can allow for the covalent labeling of target proteins upon UV irradiation, facilitating their identification.
Derivatization for Improved Detection: Modifying the scaffold with tags that enhance ionization can significantly improve detection sensitivity in techniques like mass spectrometry. nsf.govresearchgate.net
The creation of these specialized chemical tools will be instrumental in advancing our understanding of the biological roles of the targets of this compound-based compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
